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molecular formula C18H9FO2 B8636266 2-Fluorotetracene-5,12-dione CAS No. 91786-17-3

2-Fluorotetracene-5,12-dione

Cat. No. B8636266
M. Wt: 276.3 g/mol
InChI Key: NQAKVMKUCHVMSF-UHFFFAOYSA-N
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Patent
US04601853

Procedure details

200 g (1.5 moles) of powdered aluminium chloride and 40 g (684 mmol) of sodium chloride are heated together at 140°-150° C. After about 1.5 hours, 40 g (136 mmol) of 2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid are added to the melt. The dark red mixture is stirred at 140°-150° C. for one hour. Hydrolysis is then carried out at about 100° C. by slowly adding ice-water. The precipitate is filtered off and stirred with 10% sodium carbonate solution. It is then washed neutral with water and dried. The resulting product is sublimed at 230° C. 13.1 g (70% of theory) of 2-fluoro-5,12-naphthacenequinone are obtained.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid
Quantity
40 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+].[F:7][C:8]1[CH:28]=[CH:27][C:11]([C:12]([C:14]2[C:23]([C:24]([OH:26])=O)=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)=[O:13])=[CH:10][CH:9]=1>>[F:7][C:8]1[CH:28]=[CH:27][C:11]2[C:12](=[O:13])[C:14]3[C:23](=[CH:22][C:21]4[C:16]([CH:15]=3)=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:24](=[O:26])[C:10]=2[CH:9]=1 |f:0.1.2.3,4.5|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
40 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid
Quantity
40 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O)C=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The dark red mixture is stirred at 140°-150° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrolysis
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
STIRRING
Type
STIRRING
Details
stirred with 10% sodium carbonate solution
WASH
Type
WASH
Details
It is then washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
is sublimed at 230° C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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